molecular formula C16H28N4O2 B2424008 2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1281185-06-5

2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2424008
CAS No.: 1281185-06-5
M. Wt: 308.426
InChI Key: BXNXIHLBAOLRGR-UHFFFAOYSA-N
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Description

2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carbamoylmethyl group, a 2-methylpropyl group, a cyanocyclohexyl group, and a methylacetamide group.

Preparation Methods

The synthesis of 2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the carbamoylmethyl and 2-methylpropyl groups, followed by their coupling with the cyanocyclohexyl and methylacetamide groups under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide can be compared with similar compounds such as:

    2-Cyclopropyl-N-methoxy-N-methyl-acetamide: This compound shares structural similarities but differs in its functional groups and applications.

    2-[(carbamoylmethyl)amino]-N-(2-methylpropyl)propanamide: Another structurally related compound with distinct chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-(2-methylpropyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-13(2)9-20(10-14(18)21)11-15(22)19(3)16(12-17)7-5-4-6-8-16/h13H,4-11H2,1-3H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXIHLBAOLRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)N)CC(=O)N(C)C1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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